Bis(2-ethylhexyl) hydrogen phosphate

Descripción general

Descripción

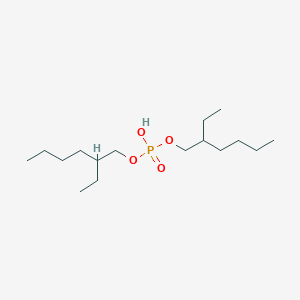

Bis(2-ethylhexyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C₁₆H₃₅O₄P. It is commonly used as a solvent, extractant, and surfactant in various industrial applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in the extraction and separation of metals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) hydrogen phosphate is typically synthesized through the esterification of phosphorus oxychloride with 2-ethylhexanol. The reaction involves adding phosphorus oxychloride and a catalyst to a reaction vessel, followed by the gradual addition of 2-ethylhexanol. The mixture is stirred at a controlled temperature, and the generated hydrogen chloride gas is removed. The reaction is then continued at an elevated temperature to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels, efficient stirring mechanisms, and continuous removal of by-products. The final product is purified through washing, filtration, and distillation to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

Bis(2-ethylhexyl) hydrogen phosphate undergoes various chemical reactions, including:

Esterification: The formation of esters through the reaction with alcohols.

Hydrolysis: The breakdown of the ester bond in the presence of water, leading to the formation of phosphoric acid and 2-ethylhexanol.

Complexation: The formation of stable complexes with metal ions, which is crucial in metal extraction processes.

Common Reagents and Conditions

Esterification: Phosphorus oxychloride and 2-ethylhexanol under controlled temperature and catalyst presence.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Complexation: Metal ions such as uranium, rare earth metals, and iron in the presence of this compound.

Major Products Formed

Esterification: this compound.

Hydrolysis: Phosphoric acid and 2-ethylhexanol.

Complexation: Metal-bis(2-ethylhexyl) hydrogen phosphate complexes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

BEHHP is a phosphate ester with the chemical formula CHOP. It is known for its high solubility in organic solvents and moderate toxicity, which makes it useful in various industrial applications. The compound is biodegradable, which is an essential property for its environmental impact assessment .

Industrial Applications

Plasticizers and Additives

- BEHHP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It enhances flexibility, durability, and resistance to degradation under heat and UV light.

- It is also utilized as an additive in lubricants and hydraulic fluids due to its excellent thermal stability and low volatility.

Flame Retardants

- The compound serves as a flame retardant in various materials, including textiles and plastics. Its effectiveness in reducing flammability has led to its incorporation into consumer products like furniture and electronic devices .

Environmental Applications

Biodegradability Studies

- Research has shown that BEHHP is readily biodegradable, making it a preferable choice over more persistent phosphates in applications where environmental impact is a concern. Studies indicate that the primary degradants of BEHHP are also biodegradable, supporting its use in eco-friendly formulations .

Contaminant Removal

- BEHHP has been investigated for its potential in removing heavy metals from wastewater. Its ability to chelate metal ions enhances the efficiency of remediation processes in contaminated environments.

Chemical Synthesis

Catalyst in Organic Reactions

- BEHHP has been employed as a catalyst in various organic reactions, including the synthesis of thiocyanate compounds. Its role as a Bronsted acid facilitates regioselective thiocyanation of aromatic compounds, yielding high product yields under mild conditions .

Solvent for Extraction Processes

- In analytical chemistry, BEHHP serves as a solvent in liquid-liquid extraction processes. Its properties allow for effective separation of analytes from complex mixtures, which is crucial in environmental monitoring and quality control laboratories.

Case Studies

Regulatory Status

BEHHP is registered under REACH regulations in Europe but has been reported with low introduction volumes in several countries, indicating limited industrial use compared to other phosphate esters. Its safety profile suggests moderate toxicity, emphasizing the need for careful handling during industrial applications .

Mecanismo De Acción

The mechanism of action of bis(2-ethylhexyl) hydrogen phosphate involves its ability to form stable complexes with metal ions. The compound’s phosphate group interacts with metal ions, facilitating their extraction and separation from mixtures. This complexation process is driven by the formation of strong ionic bonds between the phosphate group and the metal ions .

Comparación Con Compuestos Similares

Similar Compounds

- Di(2-ethylhexyl) phosphate

- Tris(2-ethylhexyl) phosphate

- Tributyl phosphate

- Trioctylphosphine oxide

Uniqueness

Bis(2-ethylhexyl) hydrogen phosphate is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly effective in the extraction and separation of metals compared to other similar compounds .

Actividad Biológica

Bis(2-ethylhexyl) hydrogen phosphate (BEHHP), also known as bis(2-ethylhexyl) phosphate, is a chemical compound with significant industrial applications, particularly in extraction and separation processes. This article focuses on its biological activity, including toxicity, metabolism, and environmental behavior, supported by data tables and case studies.

- Chemical Formula : C₁₆H₃₅O₄P

- Molecular Weight : 322.43 g/mol

- CAS Number : 298-07-7

- Solubility : Slightly soluble in water

Toxicological Profile

This compound exhibits various toxicological effects based on animal studies and exposure assessments:

- Developmental Toxicity : Research indicates that exposure to BEHHP may result in toxic effects on fetal development at levels that do not significantly affect the mother .

- Mutagenicity : Strong evidence suggests that BEHHP may cause irreversible mutations following exposure, although these are generally non-lethal .

- Chronic Effects : Long-term exposure can lead to skin irritation, respiratory issues, and potential accumulation in the human body, raising concerns for occupational exposure .

Metabolism and Biodegradation

BEHHP is known for its biodegradability. Studies show that it is readily biodegradable in the environment, with primary degradants including various phosphate diesters . The metabolic pathways involve the transformation into hydroxylated products, which have been identified in aquatic organisms such as zebrafish and medaka .

Table 1: Biodegradation and Metabolite Formation

| Compound | Detected In | Concentration (µg/L) | Reference |

|---|---|---|---|

| 2-Ethylhexyl phenyl phosphate | STPs in Europe | 0.168–2.12 | Been et al., 2017; 2018 |

| Hydroxylated EHDPP metabolites | Zebrafish | 2.6–7.3 | Li et al., 2020; Yang et al., 2023a |

Environmental Impact

The environmental behavior of BEHHP includes its bioaccumulation potential in various aquatic organisms. Bioconcentration factors (BCFs) have been measured across different species:

Table 2: Bioaccumulation Factors (BAF)

| Species | BAF (L/kg) | Reference |

|---|---|---|

| Atlantic cod | 52,857 | Fu et al., 2021 |

| Freshwater fish | 1,400–19,000 | Bekele et al., 2019 |

| Zooplankton | 6,100–24,300 | Schmidt et al., 2021 |

Field studies indicate varying levels of bioaccumulation across different ecosystems, with some species exhibiting significant accumulation due to their position in the food web.

Case Studies

- Extraction of Metal Ions : A study demonstrated the effectiveness of BEHHP as an extractant for cobalt ions (Co²⁺), highlighting its role in metal recovery processes . The extraction efficiency was influenced by factors such as reagent concentration and solution pH.

- Radionuclide Migration : Research involving actinide migration experiments revealed that BEHHP can interact with bacterial cells to influence the sorption of uranium and plutonium isotopes . This interaction has implications for understanding radionuclide behavior in environmental contexts.

Propiedades

IUPAC Name |

bis(2-ethylhexyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGLCEQVOFDUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O4P | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-65-1 (hydrochloride salt), 4971-46-4 (potassium salt), 4971-47-5 (ammonium salt) | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027134 | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-(2-ethylhexyl)phosphoric acid is an odorless light yellow liquid. Floats on water. (USCG, 1999), Liquid, Light yellow liquid; [CAMEO], COLOURLESS OR AMBER LIQUID. | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(ethylhexyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

155 °C at 0.015 mm Hg | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

385 °F (USCG, 1999), Flash point equals 385 °F, 385 °F (196 °C) (Open cup), About 198 °C (closed cup), 196 °C o.c. | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di(ethylhexyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in benzene, hexane, and 4-methyl-2-pentanone, In water, 1.82X10+2 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.975 g/cu cm at 25 deg, Strongly acidic. Bulk density Wt/gal = 8.2 lb, 0.96 g/cm³ | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000005 [mmHg], Vapor pressure, Pa at 20 °C: | |

| Record name | Di(ethylhexyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Viscous liquid, Amber liquid | |

CAS No. |

298-07-7 | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4W0L3H06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -76 °F (USCG, 1999), -50 °C | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: D2EHPA acts as a liquid cation exchanger, effectively complexing with metal ions in aqueous solutions and transferring them to an organic phase. The mechanism often involves the exchange of hydrogen ions from D2EHPA with the target metal ions. This property makes D2EHPA valuable for separating and preconcentrating metal ions like platinum [], catecholamines [], indium [], rare-earth elements [], niobium and tantalum [, , , ], iron [], and plutonium and americium [] from various matrices.

ANone: D2EHPA extracts catecholamines (CAs) like dopamine, adrenaline, and noradrenaline from acidic solutions through an ion-exchange mechanism. The CA molecule (RNH2) reacts with D2EHPA (HR′) to form a complex, RNH3R′(HR′)3, which then partitions into the organic phase []. The efficiency of this process depends on factors like pH, D2EHPA concentration, and the specific CA involved.

ANone: Research indicates that D2EHPA, classified as an amphiphilic anion, can significantly inhibit the incorporation of serine into phosphatidylserine in human neuronal cell lines [, ]. This inhibitory effect is attributed to D2EHPA’s potential to hinder the interaction between the membrane-bound enzyme (serine base exchange enzyme) and its substrate, phosphatidylethanolamine, ultimately impacting phosphatidylserine synthesis.

ANone: Bis(2-ethylhexyl) hydrogen phosphate has the molecular formula C16H35O4P and a molecular weight of 322.42 g/mol.

ANone: While the provided abstracts don't delve into detailed spectroscopic characterization, various techniques like Raman spectroscopy [] and X-ray photoelectron spectroscopy (XPS) [] have been employed to study the structure of D2EHPA, its protonation behavior, and its interactions with other compounds like polyaniline.

ANone: Studies highlight that factors like the concentration of D2EHPA used during impregnation [], the type of diluent used [], and the pH of the solution [] significantly influence the performance of D2EHPA-impregnated materials in extraction and separation processes.

ANone: The provided research primarily focuses on D2EHPA's role as an extractant in separation processes. There isn't sufficient evidence to suggest any inherent catalytic properties or applications of D2EHPA based on these studies.

ANone: Quantitative structure-property relationship (QSPR) studies, incorporating molecular modeling and semi-empirical molecular orbital calculations, have been conducted to understand the relationship between the structure of D2EHPA-catecholamine complexes and their extraction behavior in different organic diluents []. These computational approaches provide insights into the molecular-level interactions governing D2EHPA's extraction efficiency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.